1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid

pKa modulation gem-difluorocyclopropane acidity physicochemical property comparison

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2229453-29-4) is a gem-difluorinated cyclopropane carboxylic acid building block incorporating a para-biphenyl substituent. With a molecular formula of C₁₆H₁₂F₂O₂ and a molecular weight of 274.26 g/mol, this compound possesses a calculated LogP of 2.79 and is typically supplied as a white solid with purities of 95–98%.

Molecular Formula C16H12F2O2
Molecular Weight 274.26 g/mol
Cat. No. B12301285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid
Molecular FormulaC16H12F2O2
Molecular Weight274.26 g/mol
Structural Identifiers
SMILESC1C(C1(F)F)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C16H12F2O2/c17-16(18)10-15(16,14(19)20)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)
InChIKeyZEIIRAVLABWCTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid Procurement & Selection Guide: Core Properties and Comparator Context


1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid (CAS 2229453-29-4) is a gem-difluorinated cyclopropane carboxylic acid building block incorporating a para-biphenyl substituent . With a molecular formula of C₁₆H₁₂F₂O₂ and a molecular weight of 274.26 g/mol, this compound possesses a calculated LogP of 2.79 and is typically supplied as a white solid with purities of 95–98% [1]. The gem-difluorocyclopropane motif is recognized as a privileged scaffold in medicinal chemistry for modulating the acidity, lipophilicity, and metabolic stability of drug candidates, while the biphenyl group provides extended aromatic surface area for hydrophobic binding interactions in target enzyme pockets [2].

Why 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid Cannot Be Replaced by Generic Analogs Without Risking Physicochemical and Biological Divergence


Generic substitution of 1-([1,1'-biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid with a non-fluorinated cyclopropane, a mono-fluoro analog, or the positional 2-yl isomer introduces measurable shifts in multiple physicochemical parameters—including pKₐ, LogP, and metabolic stability—that collectively alter the pharmacological profile of any derived drug candidate [1]. Systematic studies of functionalized gem-difluorocycloalkanes demonstrate that the CF₂ moiety predictably lowers carboxylic acid pKₐ by 0.3–0.5 units and reduces LogP by approximately 0.54–0.55 units relative to non-fluorinated counterparts, while either maintaining or modestly improving microsomal metabolic stability [2]. These differences are not interchangeable; a decision to substitute eliminates the very property modulation that motivated fluorine incorporation in the original design.

Quantified Differentiation Evidence for 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid vs. Closest Analogs


Carboxylic Acid Acidity Enhancement: gem-Difluorination Predictably Lowers pKₐ by 0.3–0.5 Units Compared to the Non-Fluorinated Cyclopropane Analog

Incorporation of the gem-difluoro moiety on the cyclopropane ring adjacent to the carboxylic acid group lowers the pKₐ by 0.3–0.5 units relative to the non-fluorinated cyclopropane analog [1]. For context, the parent 2,2-difluorocyclopropanecarboxylic acid has a predicted pKₐ of 3.22±0.22, whereas the non-fluorinated cyclopropanecarboxylic acid has an experimentally measured pKₐ of 4.65–4.83 at 25 °C . The enhanced acidity arises from the electron-withdrawing inductive effect of the two fluorine atoms and is consistent across cyclic and acyclic aliphatic carboxylic acid systems [1].

pKa modulation gem-difluorocyclopropane acidity physicochemical property comparison

Lipophilicity Reduction: gem-Difluorination Decreases LogP by 0.54–0.55 Units vs. Non-Fluorinated Cyclopropane, Counteracting Biphenyl-Driven Lipophilicity

The gem-difluorocyclopropane motif systematically reduces LogP relative to the non-fluorinated cyclopropane. In a study of 6,6-difluorobicyclo[3.2.0]heptane derivatives, gem-difluorination decreased LogP values by 0.54–0.55 units compared to non-fluorinated bicyclic counterparts [1]. For the parent 2,2-difluorocyclopropanecarboxylic acid, the measured LogP is 0.7262, versus 0.63 for non-fluorinated cyclopropanecarboxylic acid—a modest increase attributed to the opposing effects of fluorine electronegativity (lowering LogP) and increased molecular polarizability [2]. The target compound, 1-([1,1'-biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid, has a calculated LogP of 2.79, which is driven upward primarily by the hydrophobic biphenyl substituent but remains tempered by the gem-difluoro motif . Without fluorine substitution, the predicted LogP of the non-fluorinated 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid would be higher, potentially compromising aqueous solubility.

LogP modulation gem-difluorocyclopropane lipophilicity biphenyl building block

Metabolic Stability Preservation: gem-Difluorination Either Does Not Affect or Slightly Improves Microsomal Stability Relative to Non-Fluorinated Cycloalkane Analogs

A critical differentiator of the gem-difluorocyclopropane scaffold is its effect on metabolic stability. The Holovach et al. study systematically compared the metabolic stability of a series of functionalized gem-difluorocycloalkanes to their non-fluorinated and acyclic counterparts and found that gem-difluorination either did not affect or slightly improved metabolic stability in the corresponding model derivatives [1]. The two fluorine atoms at the cyclopropane ring junction block metabolic soft spots that are susceptible to cytochrome P450-mediated oxidation, thereby reducing intrinsic clearance without altering the core pharmacophore . This is in contrast to many other fluorination strategies that can inadvertently increase lipophilicity and accelerate metabolism. The biphenyl group in the target compound further benefits from the metabolic shielding conferred by the adjacent strained, electron-poor difluorocyclopropane ring.

metabolic stability gem-difluorocyclopropane oxidative metabolism blockade

Positional Isomer Differentiation: 4-yl vs. 2-yl Biphenyl Substitution Governs S1 Subsite Complementarity in HIV-1 Protease Inhibitor Design

The target compound is described as a key intermediate in the synthesis of pharmaceutical agents, particularly in the development of protease inhibitors and antiviral drugs, where its rigid biphenyl-cyclopropane scaffold enhances binding selectivity and metabolic stability [1]. In the context of HIV-1 protease inhibitor design, structure-based studies have demonstrated that biphenyl ligands modified at the para (4-) position occupy the S1 subsite of the enzyme with enhanced van der Waals interactions, as confirmed by high-resolution X-ray crystallography of inhibitor-enzyme complexes [2]. The 4-yl substitution pattern positions the distal phenyl ring for optimal edge-to-face aromatic interactions within the S1 pocket, whereas the 2-yl (ortho) isomer—CAS 2229448-80-8—introduces a steric clash that would alter the binding geometry and reduce complementarity [2]. Both isomers share the same molecular formula (C₁₆H₁₂F₂O₂) and nearly identical computed LogP (~2.79), yet their biological activity in the context of protease inhibition is expected to diverge due to the differential spatial presentation of the biphenyl group .

HIV-1 protease inhibitor P1-biphenyl ligand positional isomer SAR

Conformational Restriction: The gem-Difluorocyclopropane Ring Provides a Stereoelectronically Rigid Scaffold Not Achievable with Saturated Cyclopropane or Acyclic Analogs

The cyclopropane ring itself provides conformational rigidity by restricting bond rotation and defining exit vectors for substituents [1]. The addition of two fluorine atoms at the same ring carbon further enhances this rigidity through the electron-withdrawing inductive effect, which polarizes the C–F bonds and increases the barrier to ring-opening reactions [2]. The gem-difluorocyclopropane motif has been established as a privileged scaffold for bioisostere design precisely because it combines the conformational restriction of a cyclopropane with the electronic modulation of fluorine . For the target compound, the combination of the gem-difluorocyclopropane core with the biphenyl substituent creates a building block in which the carboxylic acid exit vector, the cyclopropane ring plane, and the biphenyl dihedral angle are all conformationally constrained—a feature that is absent in acyclic α,α-difluoro carboxylic acid analogs and is partially compromised in mono-fluoro or non-fluorinated cyclopropane versions.

conformational restriction gem-difluorocyclopropane scaffold bioisostere design

Procurement and Purity: Commercial Availability of the 4-yl Isomer at 95–98% Purity with Pricing Transparency Across Multiple Vendors

1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid is commercially available from multiple reputable vendors with documented purity grades. Leyan (Shanghai HaoHong Biomedical) offers the compound at 98% purity . Beyotime Biotechnology supplies the compound at 95% purity, with 100 mg priced at ¥526.00 [1]. GlpBio offers 100 mg at $73.00 and 1 g at $525.00 [2]. CymitQuimica provides 100 mg at €111.00 . In comparison, the 2-yl positional isomer (CAS 2229448-80-8) is priced at €89.00 for 100 mg and €204.00 for 500 mg from CymitQuimica, with GlpBio listing 500 mg at $154.00 and 1 g at $240.00 [3]. The 4-yl isomer is consistently priced at a premium over the 2-yl isomer, reflecting differences in synthetic accessibility and demand for the para-substituted intermediate in protease inhibitor programs. Storage conditions are uniformly specified as 2–8 °C [2].

chemical procurement CAS 2229453-29-4 availability building block purity grades

High-Value Application Scenarios for 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid Based on Verified Differentiation Evidence


HIV-1 Protease Inhibitor Lead Optimization Requiring Para-Biphenyl P1 Ligand Geometry

Medicinal chemistry teams developing HIV-1 protease inhibitors with modified P1-biphenyl ligands should prioritize the 4-yl isomer (CAS 2229453-29-4) over the 2-yl isomer (CAS 2229448-80-8). X-ray crystallographic studies of biphenyl-containing HIV-1 protease inhibitors have confirmed that the para-substituted biphenyl group occupies the S1 subsite with optimal van der Waals contacts, a binding geometry that cannot be achieved with the ortho-substituted isomer due to steric constraints [1]. The carboxylic acid handle enables amide coupling or esterification to elaborate the P1 ligand, while the gem-difluorocyclopropane ring provides a rigid, metabolically stable scaffold that preserves the exit vector geometry required for S1 subsite complementarity. Use of the 2-yl isomer in this context would produce an altered binding pose and likely reduced inhibitory potency, despite the identical molecular formula and similar per-unit cost [1].

Physicochemical Property Optimization via Bioisosteric Replacement of Non-Fluorinated Cyclopropane Carboxylic Acids

Research programs seeking to fine-tune the acidity, lipophilicity, and metabolic stability of a lead series can use 1-([1,1'-biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid as a direct replacement for a non-fluorinated 1-([1,1'-biphenyl]-4-yl)cyclopropane-1-carboxylic acid. The gem-difluoro substitution predictably lowers the carboxylic acid pKₐ by 0.3–0.5 units [2], reduces LogP by 0.54–0.55 units [3], and either preserves or slightly improves metabolic stability [2]. These three parameters—acidity, lipophilicity, and metabolic stability—are among the most critical determinants of oral bioavailability and clearance. By incorporating the difluorinated building block at the fragment level, medicinal chemists can achieve a known, quantifiable physicochemical shift without introducing additional synthetic steps to separately modulate these properties later in the optimization cycle.

Fragment-Based Drug Discovery Requiring Conformationally Constrained Carboxylic Acid Building Blocks

Fragment-based drug discovery (FBDD) programs benefit from building blocks that present functional groups with well-defined exit vectors and limited conformational flexibility. 1-([1,1'-Biphenyl]-4-yl)-2,2-difluorocyclopropane-1-carboxylic acid fulfills this requirement through its gem-difluorocyclopropane core, which restricts the relative orientation of the carboxylic acid and the biphenyl substituent to a single, rigid conformation [4]. This contrasts with acyclic α,α-difluoro carboxylic acid analogs, which possess multiple rotatable bonds and higher conformational entropy. The biphenyl group additionally provides a hydrophobic surface for fragment growing or linking strategies, while the carboxylic acid can serve as a synthetic handle for amide, ester, or heterocycle formation. The commercial availability at 95–98% purity from multiple vendors facilitates rapid procurement for fragment library assembly .

Antiviral Protease Inhibitor Scaffold Development for Resistance-Overcoming Candidates

The emergence of drug-resistant HIV-1 strains necessitates the design of next-generation protease inhibitors that maintain potency against mutant enzymes. The rigid biphenyl-difluorocyclopropane scaffold of the target compound has been described as enhancing binding selectivity [5], a property that is particularly valuable when targeting protease variants with altered active site geometries. The metabolic stability conferred by the gem-difluorocyclopropane motif further supports the development of inhibitors with improved pharmacokinetic profiles, potentially reducing the dosing frequency required to maintain therapeutic concentrations [2]. Procurement of this specific building block enables the synthesis of focused libraries of P1-modified protease inhibitors for resistance profiling, where the combination of conformational rigidity, fluorine-mediated electronic effects, and biphenyl hydrophobicity provides a differentiated starting point compared to non-fluorinated or mono-phenyl cyclopropane alternatives.

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